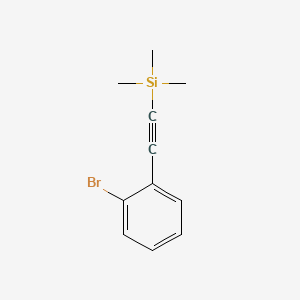

(2-Bromophenylethynyl)trimethylsilane

説明

(2-Bromophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13BrSi. It is characterized by the presence of a bromophenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.

特性

IUPAC Name |

2-(2-bromophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABNGXSCLHXUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404123 | |

| Record name | (2-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38274-16-7 | |

| Record name | 1-Bromo-2-[2-(trimethylsilyl)ethynyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38274-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromophenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Sonogashira Coupling Reaction

The most widely employed synthetic route to this compound is the palladium-catalyzed Sonogashira cross-coupling between 2-bromoiodobenzene (or 2-bromobromobenzene) and trimethylsilylacetylene.

| Component | Conditions/Details |

|---|---|

| Substrates | 2-Bromoiodobenzene or 2-bromobromobenzene, trimethylsilylacetylene |

| Catalyst | Pd(PPh3)2Cl2 or PdCl2(PPh3)2 |

| Cocatalyst | CuI (Copper(I) iodide) |

| Base | Triethylamine or diisopropylethylamine (DIPEA) |

| Solvent | Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene |

| Temperature | Room temperature to reflux (25–80 °C) |

| Atmosphere | Inert (N2 or Ar) |

| Reaction Time | 2–24 hours |

- The Pd catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the copper acetylide formed in situ from trimethylsilylacetylene and CuI.

- The final reductive elimination yields the desired ethynylsilane.

- Use of dry solvents and inert atmosphere is critical to prevent catalyst deactivation and side reactions.

- Purification is typically achieved by column chromatography to remove palladium residues and side products.

Deprotonation and Nucleophilic Substitution Route

An alternative approach involves the deprotonation of trimethylsilylacetylene with a strong base such as barium hydride or potassium hydride to generate the acetylide anion, which then reacts with 2-bromobromobenzene under suitable conditions.

| Step | Details |

|---|---|

| Base | Barium hydride (BaH2) or potassium hydride (KH) |

| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) |

| Electrophile | 2-Bromobromobenzene |

| Temperature | 0–25 °C |

| Reaction Time | Several hours |

This method requires careful handling of strong bases and moisture exclusion. It is less commonly used industrially but is valuable for laboratory-scale synthesis.

Other Synthetic Considerations

- Catalyst Variations: Pd catalysts with different ligands (e.g., PPh3, XPhos) can influence reaction rates and yields.

- Base Selection: Triethylamine is common, but inorganic bases like K2CO3 may be used depending on solvent and substrate.

- Solvent Effects: Polar aprotic solvents such as DMF can improve solubility and reaction kinetics.

- Temperature Optimization: Lower temperatures can reduce side reactions; however, higher temperatures may be required for complete conversion.

- Inert Atmosphere: Oxygen and moisture sensitivity necessitate nitrogen or argon atmosphere to maintain catalyst activity.

Research Findings and Data Analysis

Yield and Purity Optimization

| Parameter | Effect on Yield/Purity | Notes |

|---|---|---|

| Catalyst Loading | Higher loading increases yield but raises cost | Typical loading: 1–5 mol% Pd |

| Ligand Choice | Bulky ligands (XPhos) improve selectivity | Enhances coupling efficiency |

| Base Strength | Stronger bases improve acetylide formation | Too strong may cause side reactions |

| Solvent Dryness | Moisture reduces yield | Use freshly distilled solvents |

| Reaction Time | Longer times increase conversion | Excessive times may degrade product |

Typical isolated yields range from 70% to 94% depending on optimization of these parameters.

Spectroscopic Confirmation

- ¹H NMR: Aromatic protons appear as doublets near δ 7.5–7.7 ppm; trimethylsilyl protons give singlets near δ 0.2 ppm.

- ¹³C NMR: Ethynyl carbons resonate near δ 80–90 ppm; aromatic carbons between δ 120–140 ppm.

- Mass Spectrometry: Molecular ion peak consistent with C11H13BrSi (m/z 253.21) confirms molecular weight.

- Purity: Gas chromatography (GC) confirms >98% purity in commercial samples.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, CuI, base, inert atmosphere, THF | High yield, widely used, scalable | Sensitive to moisture and air |

| Deprotonation + Nucleophilic Substitution | BaH2 or KH, 2-bromobromobenzene, dry solvent | Direct approach, no Pd required | Requires strong base, sensitive |

化学反応の分析

Types of Reactions

(2-Bromophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alkyne.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Triethylamine, potassium carbonate.

Solvents: Tetrahydrofuran, dichloromethane.

Major Products Formed

Substituted Phenylacetylenes: Formed through substitution reactions.

Alkynes: Formed through hydrolysis of the trimethylsilyl group.

科学的研究の応用

Chemical Synthesis Applications

1. Building Block in Organic Synthesis

(2-Bromophenylethynyl)trimethylsilane is primarily utilized as a precursor in organic synthesis. It facilitates the formation of complex molecules through various coupling reactions, notably:

- Sonogashira Coupling : This reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides. The compound’s bromine atom can be substituted with other nucleophiles, leading to diverse substituted phenylacetylenes .

- Synthesis of Cyclophanes : The compound has been employed in synthesizing novel acetylenic cyclophanes with helical chirality, which are of particular interest for potential applications in liquid crystalline materials .

2. Reactions and Mechanisms

The compound undergoes several types of reactions:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles under suitable conditions.

- Hydrolysis : The trimethylsilyl group can be hydrolyzed to yield the corresponding alkyne.

- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions that are crucial for constructing complex organic frameworks .

Biological Applications

1. Pharmacological Properties

Research indicates that this compound exhibits notable biological activities:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2D6), impacting drug metabolism and pharmacokinetics .

- Cellular Effects : Studies suggest it may influence cell proliferation and calcium signaling, indicating potential roles in cancer therapy and other cellular processes .

Industrial Applications

1. Electronic Materials

The compound is utilized in the production of electronic materials due to its ability to form robust carbon-carbon bonds. This feature is critical for developing materials used in semiconductors and other electronic devices .

2. Polymer Production

this compound serves as a precursor for synthesizing various polymers, contributing to advancements in material science and engineering applications .

Case Study 1: Synthesis of Acetylenic Cyclophanes

A study demonstrated the use of this compound in synthesizing diacetylenic cyclophanes. The synthesis involved lithium-halogen exchange followed by transmetalation with zinc bromide, leading to a key cyclophane precursor. This approach highlights its role as a critical intermediate for functional diacetylene structures .

Case Study 2: In Vitro Studies on Cancer Cells

In vitro studies have shown that this compound can induce cytotoxic effects on certain cancer cell lines. These findings suggest its potential application in cancer treatment strategies .

作用機序

The mechanism of action of (2-Bromophenylethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the ethynyl group are key sites for chemical transformations, allowing the compound to act as a versatile intermediate in organic synthesis.

類似化合物との比較

Similar Compounds

- (4-Bromophenylethynyl)trimethylsilane

- 1-Bromo-2-ethynylbenzene

- Ethynyltrimethylsilane

Uniqueness

(2-Bromophenylethynyl)trimethylsilane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its isomers and analogs.

生物活性

(2-Bromophenylethynyl)trimethylsilane, with the chemical formula CHBrSi and CAS number 38274-16-7, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 253.21 g/mol

- Solubility : Moderately soluble in organic solvents

- Log P (octanol-water partition coefficient) : Approximately 3.76 to 4.81, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

1. Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, notably:

- CYP1A2 : Associated with the metabolism of various drugs and environmental chemicals.

- CYP2C9 and CYP2D6 : Important for drug metabolism, influencing the pharmacokinetics of numerous therapeutic agents .

These inhibitory effects suggest potential interactions with other drugs metabolized by these enzymes, necessitating caution in polypharmacy scenarios.

2. Cellular Effects

Research indicates that this compound may influence cellular processes such as:

- Cell Proliferation : Studies have shown variable effects on cell growth depending on the concentration and cell type. For instance, it has been reported to induce cytotoxicity in certain cancer cell lines, suggesting a potential role in cancer therapy .

- Calcium Signaling : The compound has been implicated in modulating intracellular calcium levels, which is critical for various cellular functions including muscle contraction and neurotransmitter release .

Case Studies

- In Vitro Studies on Cancer Cells

- Pharmacokinetic Studies

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrSi |

| Molecular Weight | 253.21 g/mol |

| Log P | 3.76 - 4.81 |

| Solubility | Moderately soluble |

| CYP Enzyme Inhibition | CYP1A2, CYP2C9, CYP2D6 |

| Cell Line Effects | Induces apoptosis in HNSCC |

Q & A

Q. What are the optimal synthetic routes for preparing (2-bromophenylethynyl)trimethylsilane, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via Sonogashira coupling , where 2-bromoiodobenzene reacts with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. Key parameters include:

- Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere .

- Temperature : 60–80°C for 12–24 hours.

- Purification : Column chromatography using hexane/ethyl acetate (9:1) to isolate the product.

Yields typically range from 65–85%, with lower temperatures favoring selectivity but extending reaction times .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Molecular ion peak at m/z 269 (M⁺) with characteristic fragmentation patterns (e.g., loss of trimethylsilyl group) .

- Elemental Analysis : Confirms C, H, and Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer: The trimethylsilyl (TMS) group acts as a directing/protecting group, enabling regioselective functionalization. For example:

- Buchwald-Hartwig Amination : The TMS group stabilizes intermediates via σ–π interactions, directing amination to the ortho position relative to bromine .

- Suzuki-Miyaura Coupling : Steric hindrance from the TMS group favors coupling at the bromine site, leaving the ethynyl group intact. Computational studies (DFT) show a 15–20 kcal/mol activation barrier difference between competing pathways .

Q. How do thermal stability and decomposition pathways of this compound impact its handling in high-temperature reactions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Decomposition begins at ~180°C, releasing bromine and silane fragments.

- Mechanistic Studies : Radical pathways dominate at >200°C, producing benzene derivatives and silicon oxides. Controlled heating (120–150°C) under argon minimizes degradation .

- Safety Protocol : Use Schlenk lines for air-sensitive reactions and cold traps to capture volatile byproducts .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

Methodological Answer: Contradictions often arise from ligand effects or substrate preactivation . For example:

- Ligand Screening : Bidentate ligands (e.g., Xantphos) improve Pd-catalyzed coupling yields by 20% compared to monodentate ligands .

- Preactivation Strategies : Sonication or microwave-assisted preactivation of the bromoarene enhances reactivity in low-yield systems .

- Data Normalization : Compare turnover numbers (TON) instead of yields to account for stoichiometric vs. catalytic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。